20Beta-Dihydrocortisol 21-Acetate
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Overview
Description
20Beta-Dihydrocortisol 21-Acetate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is characterized by the reduction of the 20-oxo group to a hydroxy group and the acetylation at the 21st position. It is a metabolite of cortisol identified in the urine of horses and humans, and its urinary excretion is increased in obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20Beta-Dihydrocortisol 21-Acetate typically involves the reduction of cortisol to 20Beta-Dihydrocortisol followed by acetylation. The reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) under mild conditions. The acetylation is then carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
20Beta-Dihydrocortisol 21-Acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized back to cortisol or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydrocortisol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
Oxidation: Cortisol and other oxidized derivatives.
Reduction: Tetrahydrocortisol derivatives.
Substitution: Various acetylated derivatives depending on the substituent used.
Scientific Research Applications
20Beta-Dihydrocortisol 21-Acetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisol metabolites.
Biology: Studied for its role in metabolic pathways and its excretion patterns in different physiological conditions.
Medicine: Investigated for its potential use in non-invasive diagnostic tests for conditions like Cushing syndrome and Addison’s disease.
Industry: Used in the development of corticosteroid-based pharmaceuticals.
Mechanism of Action
20Beta-Dihydrocortisol 21-Acetate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter regions of target genes. This binding leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Cortisol: The parent compound, a glucocorticoid hormone involved in stress response.
Hydrocortisone: Another derivative of cortisol, commonly used in anti-inflammatory medications.
20Alpha-Dihydrocortisol: Similar to 20Beta-Dihydrocortisol but with a different stereochemistry at the 20th position.
Uniqueness
20Beta-Dihydrocortisol 21-Acetate is unique due to its specific reduction and acetylation, which confer distinct biochemical properties and metabolic pathways compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C23H34O6 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-20,26-28H,4-9,11-12H2,1-3H3/t16-,17-,18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
VUUVQSSKKHJUHI-CGDAUVCTSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O)O |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O)O |
Origin of Product |
United States |
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